molecular formula C24H21FN2O2S B2988087 N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291854-50-6

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2988087
CAS RN: 1291854-50-6
M. Wt: 420.5
InChI Key: UQXZQVZALBRNBE-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties.

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including analogs related to N-(2-ethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, were designed and synthesized targeting Mycobacterium tuberculosis GyrB ATPase. The compounds demonstrated promising activity in vitro, highlighting their potential as novel antituberculosis agents without cytotoxicity at effective concentrations. This research suggests a pathway for developing new therapeutic agents against tuberculosis, leveraging the structure-activity relationship of these compounds (Jeankumar et al., 2013).

Development of Aromatic Polyamides

In a different context, research into the synthesis and characterization of new aromatic polyamides derived from various compounds including structures similar to this compound has been conducted. These polyamides exhibit remarkable solubility in organic solvents and form transparent, flexible, and tough films, suggesting their application in materials science, particularly in the creation of high-performance polymers with excellent thermal stability (Hsiao et al., 1999).

Anti-microbial Evaluation and Docking Studies

Further research includes the synthesis and anti-microbial evaluation of compounds with structural similarities, focusing on their docking studies to understand the interaction with microbial proteins. These studies are crucial for the development of new antimicrobial agents with specific modes of action, offering a foundation for combating drug-resistant microbial strains (Spoorthy et al., 2021).

Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines

Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines, derived from carboxamides similar to this compound, has been explored. These compounds have shown promising results against various human cancer cell lines, indicating their potential as leads for the development of new anticancer drugs (Hassan et al., 2015).

Synthesis of Alcohol-Soluble n-Type Conjugated Polyelectrolyte for Polymer Solar Cells

In the field of energy, a novel alcohol-soluble n-type conjugated polyelectrolyte, synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrates the versatility of compounds with structural components akin to this compound. This research underlines the importance of such compounds in the development of high-efficiency solar cells, offering a pathway to more sustainable energy sources (Hu et al., 2015).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXZQVZALBRNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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